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molecular formula C13H17NO3 B1273280 Benzyl 4-hydroxypiperidine-1-carboxylate CAS No. 95798-23-5

Benzyl 4-hydroxypiperidine-1-carboxylate

Cat. No. B1273280
M. Wt: 235.28 g/mol
InChI Key: JKIUUDJOCYHIGY-UHFFFAOYSA-N
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Patent
US07396844B1

Procedure details

25.0 g (247 mmol) of 4-hydroxypiperidine was dissolved in 800 ml of dichloromethane. 38 ml (266 mmol) of benzyl chloroformate and 75 ml (538 mmol) of triethylamine were added to the solution at 0° C., and they were stirred at room temperature for 15 hours. After the treatment with dichloromethane as the extractant in an ordinary manner, an oily residue was obtained. This residue was subjected to the subsequent reaction without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.Cl[C:9]([O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:10].C(N(CC)CC)C>ClCCl>[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:9]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:10])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
800 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
38 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
they were stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This residue was subjected to the subsequent reaction without further purification

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
OC1CCN(CC1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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